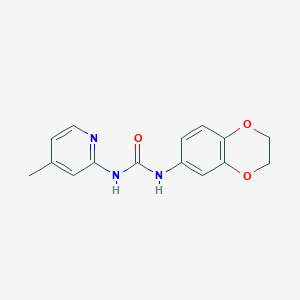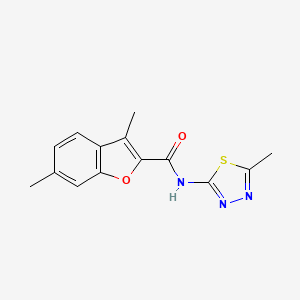
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea, also known as DBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 297.36 g/mol. In
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is commonly used as a base in organic synthesis reactions due to its strong basicity and low nucleophilicity. It is also used as a catalyst in various reactions, such as the Knoevenagel condensation and the Michael addition. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent and as a drug delivery system. This compound has also been investigated for its applications in material science, including its use in the synthesis of polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea is not fully understood, but it is believed to act as a strong base and a nucleophile in organic synthesis reactions. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential as a drug delivery system, where it acts as a carrier for various drugs and enhances their efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in vivo. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea is a versatile reagent that can be used in various organic synthesis reactions and as a catalyst. It has a high reactivity and selectivity, making it a useful tool in the laboratory. However, this compound has limitations in terms of its stability and solubility in water, which can limit its applications in certain reactions.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4-methyl-2-pyridinyl)urea. One area of interest is the development of new synthetic methods using this compound as a catalyst or reagent. Another area of interest is the investigation of this compound as a drug delivery system for various drugs. Additionally, the study of this compound as an anticancer agent and its potential applications in material science are areas of ongoing research. Overall, the versatility and potential applications of this compound make it an exciting area of study for future research.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-5-16-14(8-10)18-15(19)17-11-2-3-12-13(9-11)21-7-6-20-12/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZEHIUBZPMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![butyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4679247.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4679254.png)
![methyl 2-({[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4679262.png)
![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4679274.png)
![N-(4-cyanophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4679275.png)

![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B4679296.png)
![5-bromo-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4679303.png)
![ethyl 1-[4-(pentanoylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B4679309.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4679317.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679326.png)
![propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4679337.png)
![2-ethoxy-N-[3-(4-morpholinyl)propyl]-1-naphthamide](/img/structure/B4679340.png)
![4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4679347.png)